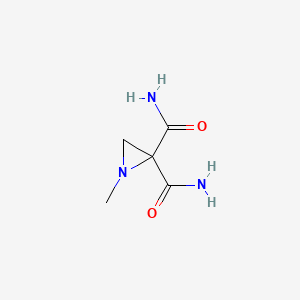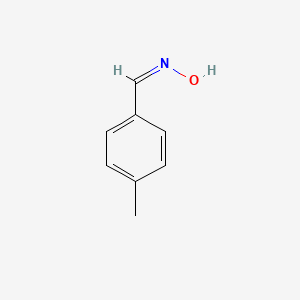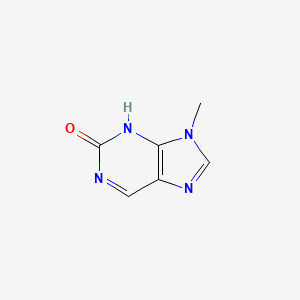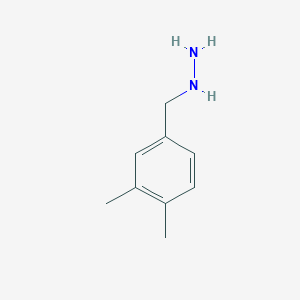
1-Methylaziridine-2,2-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylaziridine-2,2-dicarboxamide is a nitrogen-containing heterocyclic compound with a three-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylaziridine-2,2-dicarboxamide can be synthesized through several methods. One common approach involves the reaction of aziridine with methyl isocyanate under controlled conditions. Another method includes the use of palladium-catalyzed aminocarbonylation with diamines as N-nucleophiles . The reaction conditions typically involve the use of carbon monoxide and structurally different aliphatic diamines, with optimization towards double carbonylation.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above, with a focus on optimizing yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methylaziridine-2,2-dicarboxamide undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: These reactions are facilitated by the high strain energy of the aziridine ring, leading to the formation of alkylated products.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although these reactions are less common compared to nucleophilic substitutions.
Common Reagents and Conditions:
Nucleophiles: Alcohols, thiols, and anilines are commonly used nucleophiles in ring-opening reactions.
Catalysts: Palladium and copper catalysts are often employed to facilitate these reactions.
Major Products: The major products formed from these reactions include various alkylated derivatives and ring-expanded compounds such as imidazolidin-4-ones .
Scientific Research Applications
1-Methylaziridine-2,2-dicarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methylaziridine-2,2-dicarboxamide primarily involves nucleophilic ring-opening reactions. The high strain energy of the aziridine ring promotes its reactivity towards nucleophiles, leading to the formation of alkylated products . This reactivity is further enhanced by the presence of electron-withdrawing groups, which activate the ring for nucleophilic attack .
Comparison with Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds share a similar aziridine ring structure and exhibit comparable reactivity towards nucleophiles.
Pyridine-2,6-dicarboxamide derivatives: These compounds are used in materials science and have similar synthetic routes and applications.
Uniqueness: 1-Methylaziridine-2,2-dicarboxamide is unique due to its specific methyl substitution, which influences its reactivity and potential applications. The presence of two carboxamide groups also enhances its versatility in chemical synthesis and biological applications.
Properties
Molecular Formula |
C5H9N3O2 |
|---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
1-methylaziridine-2,2-dicarboxamide |
InChI |
InChI=1S/C5H9N3O2/c1-8-2-5(8,3(6)9)4(7)10/h2H2,1H3,(H2,6,9)(H2,7,10) |
InChI Key |
NOEJALHNEIXLOC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC1(C(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4,5-Dihydro-1H-benzo[d]imidazol-6(7H)-one](/img/structure/B11922821.png)

![7-Methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11922838.png)


![2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B11922856.png)



